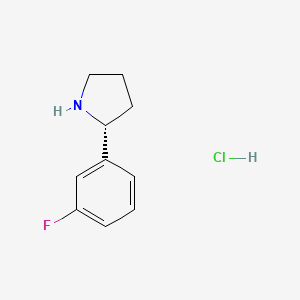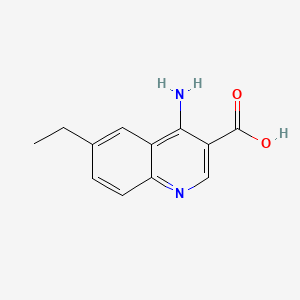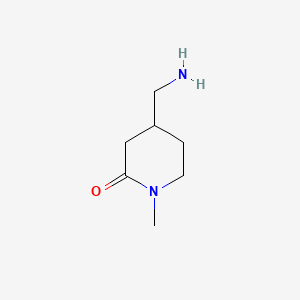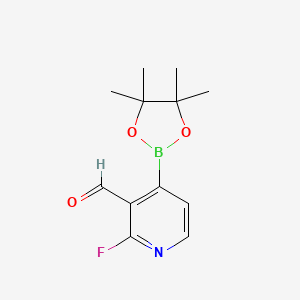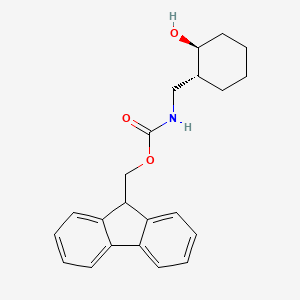
(1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol is a complex organic compound that features a fluorenyl group, a cyclohexyl group, and a carbamate linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol typically involves multiple steps:
Formation of the Fluorenyl Group: The fluorenyl group can be synthesized through Friedel-Crafts acylation of fluorene.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.
Carbamate Formation: The final step involves the reaction of the fluorenyl and cyclohexyl intermediates with an isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenylmethyl cyclohexylmethanol.
Substitution: Formation of N-alkylated carbamates.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol is used as a protecting group for amines due to its stability and ease of removal under mild conditions.
Biology
The compound is studied for its potential as a prodrug, where the carbamate linkage can be hydrolyzed to release active pharmaceutical ingredients in a controlled manner.
Medicine
Research is ongoing to explore its use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry
In materials science, the compound is investigated for its potential use in the development of novel polymers and coatings due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol involves the hydrolysis of the carbamate linkage, releasing the active fluorenyl and cyclohexyl components. These components can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
(9H-Fluoren-9-yl)methyl carbamate: Lacks the cyclohexyl group, making it less bulky and potentially less selective in its applications.
Cyclohexylmethyl carbamate: Lacks the fluorenyl group, which may reduce its stability and effectiveness in certain applications.
Uniqueness
(1S,2R)-trans-2-(Fmoc-aminomethyl)cyclohexanol is unique due to the combination of the fluorenyl and cyclohexyl groups, which confer both stability and specificity in its interactions. This makes it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
1217461-20-5 |
|---|---|
Fórmula molecular |
C22H25NO3 |
Peso molecular |
351.446 |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[[(1R,2S)-2-hydroxycyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C22H25NO3/c24-21-12-6-1-7-15(21)13-23-22(25)26-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-21,24H,1,6-7,12-14H2,(H,23,25)/t15-,21+/m1/s1 |
Clave InChI |
DLDUSAROVXDNNQ-VFNWGFHPSA-N |
SMILES |
C1CCC(C(C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Sinónimos |
(1S,2R)-trans-2-(FMoc-aMinoMethyl)cyclohexanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


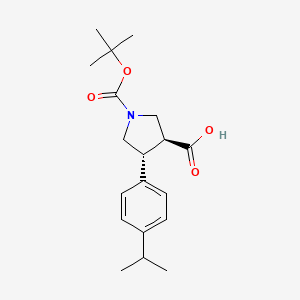
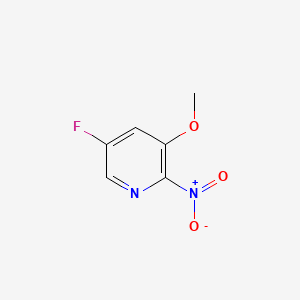
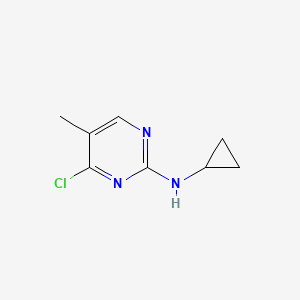

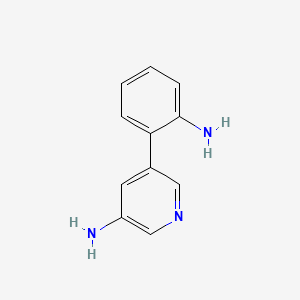

![6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B595277.png)

